

RO-275 discovery and development history

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Compound of Interest

Compound Name: RO-275

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An In-depth Technical Guide on the Discovery and Development of **RO-275**, a Selective HCN1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-275 is a potent, selective, and orally active inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1). Identified through a high-throughput screening and subsequent chemical optimization program by Roche Pharma AG, **RO-275** has emerged as a promising preclinical candidate for the treatment of cognitive dysfunction. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data for **RO-275**. Detailed methodologies for pivotal experiments are provided, along with a summary of all quantitative data in structured tables and visualizations of associated signaling pathways and experimental workflows.

Discovery and Development History

The discovery of **RO-275** was driven by the therapeutic potential of targeting HCN1 channels, which are critically involved in regulating synaptic integration and cognitive function.^{[1][2]} The development of selective HCN1 inhibitors had been challenging, with previous antagonists suffering from a lack of potency and selectivity.^{[1][2]}

Roche Pharma AG initiated a discovery campaign employing automated electrophysiology in a small-molecule library screen to identify novel HCN1 inhibitors.^{[1][2]} This high-throughput approach led to the identification of a primary carboxamide series of compounds. Subsequent

chemical optimization of this series resulted in the discovery of **RO-275**, a compound with high potency and selectivity for HCN1.[1][2]

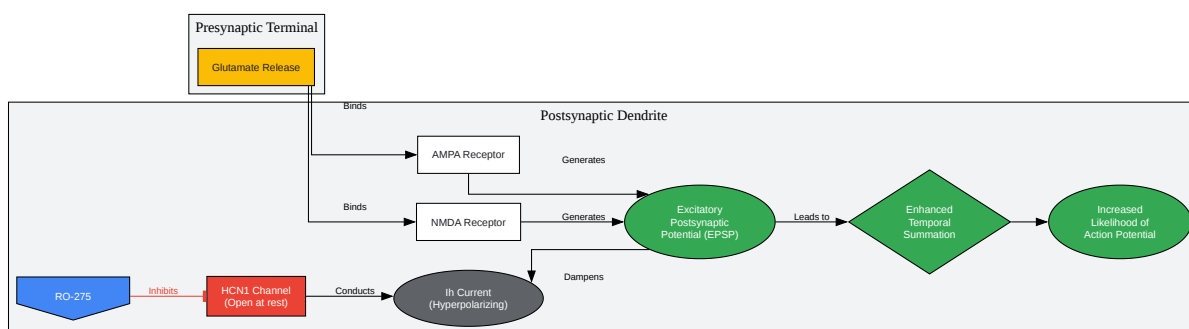
Currently, **RO-275** is in the preclinical stage of development.[2] In vivo studies in rat models have demonstrated its ability to rescue decremented working memory, suggesting its potential as a therapeutic for cognitive disorders.[1][2][3]

Mechanism of Action

RO-275 exerts its pharmacological effect through the selective inhibition of the HCN1 ion channel.[1][2][4] HCN channels are voltage-gated cation channels that are activated by membrane hyperpolarization.[5] In the central nervous system, particularly in regions crucial for cognition like the hippocampus and cortex, HCN1 channels play a significant role in dampening neuronal excitability and limiting the temporal summation of excitatory postsynaptic potentials (EPSPs).[5]

By inhibiting HCN1, **RO-275** reduces the hyperpolarization-activated current (I_h), leading to an increase in the input resistance of neurons. This, in turn, enhances the temporal summation of EPSPs, thereby facilitating synaptic integration and strengthening neuronal signaling in cognitive-relevant brain circuits.[1][2] A key finding is that **RO-275** exhibits a distinct mode of action compared to non-selective HCN channel inhibitors, characterized by a lack of use- and voltage-dependent inhibition and a delayed onset of inhibitory activity.[5]

Signaling Pathway



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Caption: Inhibition of HCN1 by **RO-275** enhances temporal summation of EPSPs.

Quantitative Data

The following tables summarize the key quantitative data for **RO-275** from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of RO-275

Target	IC50 (µM)	Fold Selectivity (vs. HCN1)
HCN1	0.046	-
HCN2	14.3	~311x
HCN3	4.6	~100x
HCN4	13.9	~302x

Data sourced from MedchemExpress and Harde E, et al. Cell Chem Biol. 2024.[3][4]

Table 2: In Vivo Efficacy of RO-275 in a Rat Model of Working Memory

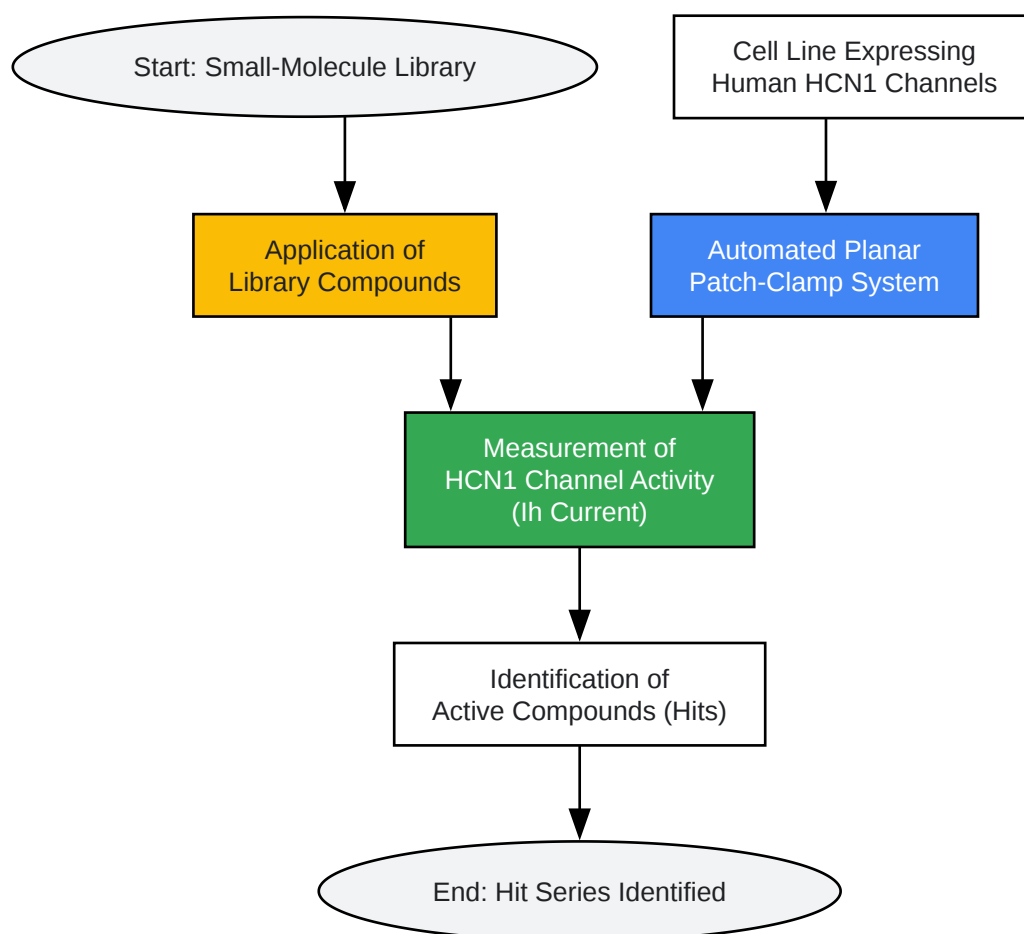
Dose (mg/kg, i.p.)	Animal Model	Task	Key Result
3, 10, 30	Male Sprague Dawley Rats	Trial-Unique, Delayed Non-Matching-to-Location (TUNL)	Significant reduction in incorrect trials at 30 mg/kg, indicating improved working memory.[3]

Experimental Protocols

This section details the methodologies for the key experiments conducted during the preclinical evaluation of **RO-275**, based on the available information.

Automated Electrophysiology for High-Throughput Screening

The initial discovery of the primary carboxamide series, from which **RO-275** was derived, utilized automated electrophysiology.



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Caption: Workflow for the high-throughput screening of HCN1 inhibitors.

Methodology:

- Cell Line: A stable cell line recombinantly expressing human HCN1 channels was used.
- Instrumentation: An automated planar patch-clamp system was employed for high-throughput electrophysiological recordings.
- Protocol: Cells were captured on the patch-clamp chip, and whole-cell recordings were established. A voltage protocol was applied to activate HCN1 channels and elicit the hyperpolarization-activated current (I_h).
- Compound Screening: Compounds from a small-molecule library were applied to the cells, and the change in I_h current was measured to determine the inhibitory activity of each

compound.

- **Hit Identification:** Compounds that produced a significant inhibition of the Ih current were identified as "hits" for further characterization and chemical optimization.

In Vivo Assessment of Working Memory (TUNL Task)

The efficacy of **RO-275** in improving cognitive function was assessed using the trial-unique, delayed non-matching-to-location (TUNL) task in rats.

Methodology:

- **Animals:** Male Sprague Dawley rats were used for the study.
- **Apparatus:** The task was conducted in touchscreen operant chambers.
- **Training:** Rats were trained on the TUNL task, which requires them to remember the location of a visual stimulus on the screen over a delay period.
- **Drug Administration:** **RO-275** was administered via intraperitoneal (i.p.) injection at doses of 3, 10, and 30 mg/kg.[3]
- **Testing:** Following drug administration, the rats' performance on the TUNL task was assessed. The key metric was the number of incorrect trials.
- **Data Analysis:** The performance of the **RO-275**-treated groups was compared to a vehicle-treated control group to determine the effect of the compound on working memory. A significant reduction in incorrect trials was indicative of improved cognitive performance.[3]

Selectivity Profile

A crucial aspect of the development of **RO-275** was ensuring its selectivity for HCN1 over other HCN channel isoforms and other ion channels to minimize off-target effects. Notably, inhibition of HCN channels in the heart can lead to cardiovascular side effects.

Key Selectivity Findings:

- **RO-275** is approximately 311-fold more selective for HCN1 over HCN2 and 302-fold more selective over HCN4.[5]
- Unlike non-selective HCN antagonists, **RO-275** did not alter cardiac physiology in human atrial cardiomyocytes or in rats, demonstrating a favorable safety profile in preclinical studies.[1][2]
- The compound also showed a favorable selectivity profile against other ion channels, including hERG and Nav1.5.[5]

Conclusion and Future Directions

RO-275 is a potent and selective HCN1 inhibitor that has demonstrated pro-cognitive effects in preclinical models. Its discovery through a modern high-throughput screening approach and subsequent successful chemical optimization highlight a significant advancement in the field. The favorable selectivity profile of **RO-275** suggests a reduced risk of the cardiovascular side effects that have hampered the development of non-selective HCN inhibitors.

The preclinical data strongly support the continued development of **RO-275** as a potential therapeutic for cognitive dysfunction associated with various neurological and psychiatric disorders. Future studies will likely focus on comprehensive IND-enabling safety and toxicology assessments, as well as the evaluation of **RO-275** in a broader range of animal models of cognitive impairment to further validate its therapeutic potential before advancing to clinical trials.

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References

- 1. caccl-barstow.primo.exlibrisgroup.com [caccl-barstow.primo.exlibrisgroup.com]
- 2. RO-275 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
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